

digallic acid biosynthesis pathway

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Compound Focus: Digallic Acid

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Gallic Acid: The Core Precursor

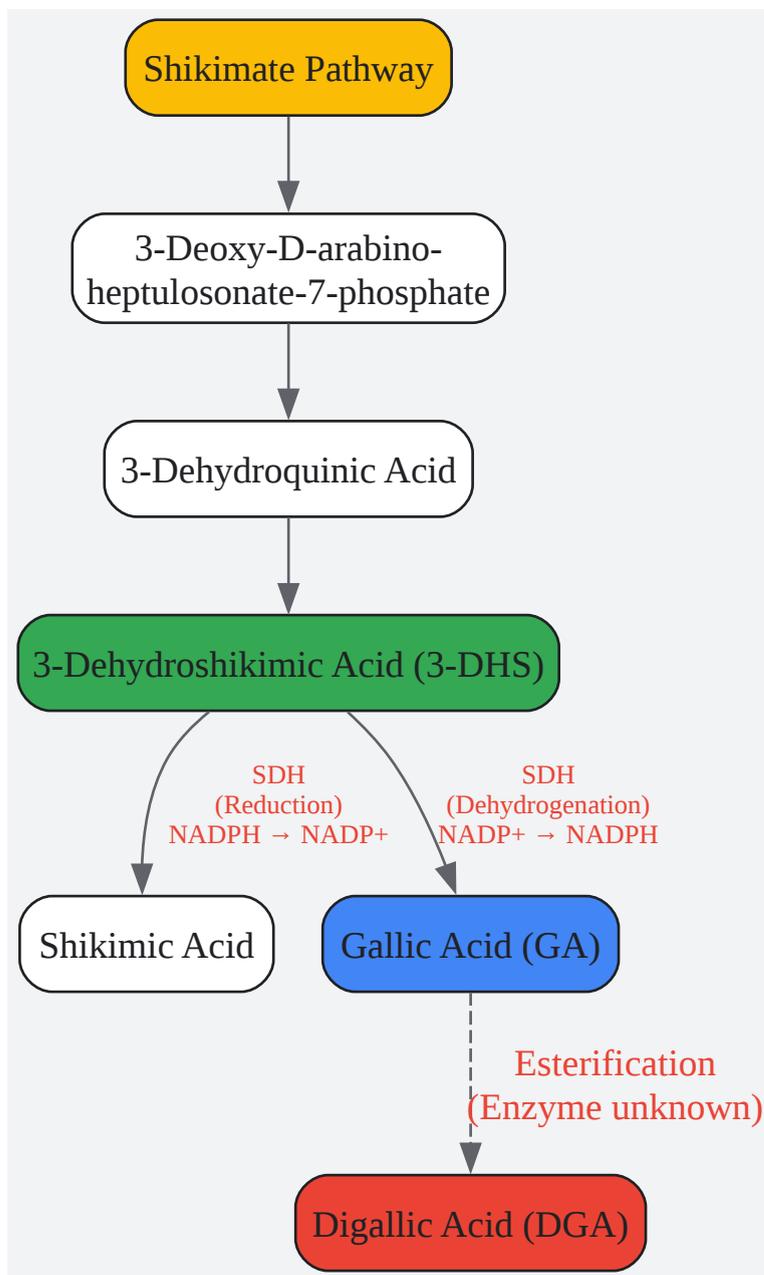
All hydrolysable tannins, including **digallic acid**, are biosynthesized from gallic acid as the fundamental building block [1]. For a long time, the origin of gallic acid was a biosynthetic enigma, but a consensus has now emerged.

The primary and most accepted biosynthetic route is the **direct dehydrogenation of 3-dehydroshikimate (3-DHS)**, an intermediate from the shikimate pathway [2] [3] [4]. The enzyme responsible for this conversion is **Shikimate Dehydrogenase (SDH, EC 1.1.1.25)** [3] [4].

SDH plays a unique dual role:

- In the primary shikimate pathway, it uses NADPH to reduce 3-DHS to shikimic acid, which is destined for aromatic amino acid synthesis.
- Concurrently, it can also use NADP⁺ to dehydrogenate 3-DHS, directly forming gallic acid [3] [4].

The following diagram illustrates this central role of Shikimate Dehydrogenase in the pathway.



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*The dual role of Shikimate Dehydrogenase (SDH) in the shikimate and gallic acid biosynthesis pathways. The final step to **digallic acid** requires an uncharacterized esterification.*

Experimental Evidence and Protocols

The evidence for this pathway is robust and comes from genetic and biochemical studies in both plants and bacteria.

- **Genetic Complementation:** An *E. coli* mutant strain (AB2834), which lacks a functional SDH gene (*aroE*), could not grow on media lacking aromatic amino acids. Complementation of this mutant with the SDH gene from *Juglans regia* (walnut) restored its growth and enabled the production of gallic acid *in vitro* [3] [4].
- **Enzyme Kinetics:** Purified SDH from *E. coli* and *J. regia* was shown to produce gallic acid directly from 3-DHS in a cell-free system. Reverse-phase liquid chromatography coupled to electrospray mass spectrometry (RP-LC/ESI-MS) was used to quantify and validate GA production [3] [4].
- **Plant Model Validation:** Transgenic *Nicotiana tabacum* (tobacco) lines expressing the *J. regia* SDH gene exhibited a 500% increase in gallic acid accumulation, providing direct evidence of SDH's role in GA production in plants [3] [4].

Key Experimental Protocol: In Vitro GA Production Assay

The following table summarizes a core methodology for demonstrating SDH's gallic acid synthase activity [3] [4].

Parameter	Specification
Enzyme Source	Purified SDH from <i>E. coli</i> (AroE) or <i>Juglans regia</i> .
Reaction Buffer	100 mM Tris-HCl, pH 9.0.
Substrates	4 mM 3-Dehydroshikimic Acid (3-DHS) or 4 mM Shikimic Acid (SA).
Cofactor	2 mM NADP+.
Reaction Volume	200 µL.
Incubation	30°C for 20 hours.
Reaction Stop	Heat denaturation.
Analysis Method	RP-LC/ESI-MS for quantification of Gallic Acid and 3-DHS.

The Unknown Step: From Gallic Acid to Digallic Acid

While the biosynthesis of gallic acid is well-established, the final esterification step, where two gallic acid molecules condense to form **digallic acid**, is not yet fully characterized at the enzymatic level.

Digallic acid is known as a **digalloyl ester**, formed via a *meta*- or *para*-depside bond [5]. The search results indicate that the enzyme **tannase** can produce **digallic acid** from gallotannins, which are larger polymers of gallic acid [5]. However, the specific enzyme responsible for the direct, *de novo* biosynthesis of **digallic acid** in plants remains unidentified. This represents a significant gap in the literature and an opportunity for future research.

Biological Activity and Research Relevance

Understanding the biosynthesis is crucial because **digallic acid** itself is a biologically active compound with therapeutic potential.

- **Apoptosis Induction:** **Digallic acid** purified from *Pistacia lentiscus* fruits induces apoptosis in human lymphoblastoid TK6 cells. The mechanism involves activation of the caspase-8 extrinsic pathway and subsequent caspase-3 activation [6].
- **Xanthine Oxidase Inhibition:** A recent review on synthetic xanthine oxidase (XO) inhibitors mentions **digallic acid** as a discovered inhibitor, highlighting its potential in the treatment of hyperuricemia and gout [7].

Conclusion and Research Outlook

In summary, the core of **digallic acid** biosynthesis is the gallic acid pathway, which branches directly from the shikimate pathway via the dual-function enzyme Shikimate Dehydrogenase. The key challenge for researchers remains the identification and characterization of the specific transferase enzyme that catalyzes the ester bond formation to create **digallic acid**.

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